Product packaging for 5,6-Dimethyldeca-3,7-diene-1,9-diyne(Cat. No.:CAS No. 61272-05-7)

5,6-Dimethyldeca-3,7-diene-1,9-diyne

Cat. No.: B14571495
CAS No.: 61272-05-7
M. Wt: 158.24 g/mol
InChI Key: KZMVXEKIWPGTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dimethyldeca-3,7-diene-1,9-diyne (CAS# 61272-05-7) is a high-purity organic compound with the molecular formula C12H14 and a molecular weight of 158.24 g/mol . This molecule features a conjugated structure containing both diene and diyne functional groups, making it a valuable building block in synthetic organic chemistry and materials science research. Its structure is characterized by a central 5,6-dimethyl-substituted carbon chain incorporating unsaturated bonds at the 3,7-diene and 1,9-diyne positions . This compound serves as a key precursor in hydroelementation reactions, a class of transformations that are fundamental in organic synthesis . Research indicates that diynes like this compound can undergo selective addition of E–H bonds (where E can include elements such as B, Si, Sn, P, among others) across their triple bonds . These reactions are highly dependent on catalytic systems and process conditions, leading to a diverse range of valuable products including enynes, dienes, allenes, and cyclic compounds . The presence of multiple reactive sites in its structure offers researchers the potential to explore complex reaction pathways and fine-tune regio- and stereoselectivity in the synthesis of advanced molecular architectures . The primary research applications for this compound are in the development of novel organic frameworks and functional materials. It is particularly valuable for constructing conjugated systems for potential use in materials chemistry, as the products of its hydroelementation reactions can be incorporated into pharmaceuticals, natural product analogs, and highly conjugated materials . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14 B14571495 5,6-Dimethyldeca-3,7-diene-1,9-diyne CAS No. 61272-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61272-05-7

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

5,6-dimethyldeca-3,7-dien-1,9-diyne

InChI

InChI=1S/C12H14/c1-5-7-9-11(3)12(4)10-8-6-2/h1-2,7-12H,3-4H3

InChI Key

KZMVXEKIWPGTRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC#C)C(C)C=CC#C

Origin of Product

United States

Reactivity Profiles and Mechanistic Pathways of 5,6 Dimethyldeca 3,7 Diene 1,9 Diyne Analogs

Cycloaddition Reactions of Diene-Diyne Systems

Cycloaddition reactions are powerful tools for building cyclic and polycyclic frameworks in a single step. In diene-diyne systems, the conjugated diene unit can act as the 4π-electron component in [4+2] cycloadditions, while the diyne moiety can participate in more complex cycloadditions, such as the hexadehydro Diels-Alder reaction or transition metal-catalyzed cocyclizations.

Pericyclic [4+2] Cycloadditions (Diels-Alder Reaction) with Conjugated Diene Units

The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron component (a conjugated diene) and a 2π-electron component (a dienophile) to form a six-membered ring. wikipedia.org For analogs of 5,6-dimethyldeca-3,7-diene-1,9-diyne, the conjugated diene portion of the molecule is the reactive center for this transformation.

Mechanism and Selectivity: The reaction proceeds through a single, cyclic transition state. wikipedia.org Key factors influencing the reaction's success and stereochemical outcome include:

Diene Conformation: The diene must adopt an s-cis conformation to allow for the necessary orbital overlap with the dienophile. Acyclic dienes, like the one in the target compound's analogs, can readily access this conformation, although it may be less stable than the s-trans form. libretexts.orgchemistrysteps.com

Electronic Effects: The reaction is generally favored when the diene is electron-rich and the dienophile is electron-poor (a "normal-demand" Diels-Alder). Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. chemistrysteps.comorganic-chemistry.org

Stereoselectivity (The Endo Rule): When a cyclic diene reacts with a substituted dienophile, the major product is typically the endo isomer. This preference is attributed to favorable secondary orbital interactions in the transition state, where the substituents of the dienophile are oriented towards the developing π-system of the new ring. wikipedia.orglibretexts.org For acyclic dienes, this principle also influences the diastereoselectivity of the product. chemistrysteps.com

In a molecule containing multiple unsaturated sites like a diene-diyne, chemoselectivity becomes a critical consideration. The Diels-Alder reaction will preferentially occur at the diene, as the diyne is not a suitable 4π component for this transformation. The alkynes within the diyne could potentially act as dienophiles, but this is generally less favorable than reaction with a more activated, external dienophile.

Table 1: Examples of Diels-Alder Reactions with Acyclic Dienes
DieneDienophileProduct TypeKey Feature
1,3-ButadieneMaleic AnhydrideCyclohexene derivativeClassic example with an activated dienophile. wikipedia.org
IsopreneAcroleinSubstituted cyclohexeneDemonstrates regioselectivity based on substituent effects. wikipedia.org
Functionalized acyclic dienesArynescis-substituted dihydronaphthalenesShows that alkynes (in this case, a benzyne) can act as dienophiles. sigmaaldrich.com

Hexadehydro Diels-Alder Reactions and in situ Aryne Generation

A powerful variant of the Diels-Alder reaction is the hexadehydro Diels-Alder (HDDA) reaction. This process involves the [4+2] cycloaddition of a conjugated diyne (the 4π component) with an alkyne, known as a diynophile (the 2π component). wikipedia.org The initial product is a highly reactive benzyne (B1209423) intermediate, which can be trapped in situ by a variety of reagents to form highly substituted aromatic compounds. wikipedia.orgnih.govwisc.edu

Mechanism and Application: The reaction is typically initiated thermally and does not require any metals or reagents to generate the benzyne. nih.gov In the context of this compound analogs, this reaction would proceed via an intramolecular pathway. The conjugated diyne system (C1-C4) would react with one of the double bonds from the diene acting as the "diynophile." However, the classic HDDA reaction involves a diyne and an alkyne. A more relevant intramolecular pathway for a molecule like this compound would be the thermal cyclization of the tethered triyne system (if one of the double bonds were a triple bond) to generate a benzyne. nih.gov

Once the benzyne intermediate is formed, it can be trapped by a nucleophile or another π-system. wikipedia.org If a trapping agent is covalently tethered to the molecule, a subsequent intramolecular reaction can occur, leading to the rapid construction of complex polycyclic systems. nih.govnih.gov

Table 2: Intramolecular Trapping of HDDA-Generated Benzynes
Triyne Substrate ClassTethered Trapping MoietyResulting Product TypeReference Finding
Tethered 1,3-diyne and alkynePendant silyl (B83357) etherHexasubstituted indenoneDemonstrates trapping by a tethered nucleophile. wisc.edu
Tethered 1,3-diyne and alkynePendant aryl ringFused polycyclic aromatic systemThe benzyne undergoes a subsequent [4+2] cycloaddition. nih.gov
Tethered 1,3-diyne and alkynePendant alkeneFused ring system via ene reactionThe benzyne serves as the enophile in an Alder-ene reaction. wikipedia.orgnih.govnih.gov

Transition Metal-Catalyzed [2+2+2] Cocyclizations

Transition metal-catalyzed [2+2+2] cycloadditions are highly atom-economical reactions that can construct six-membered rings from three unsaturated components. nih.gov This reaction can occur between three alkynes to form a benzene (B151609) derivative, or between two alkynes and an alkene to form a cyclohexadiene. nih.govnih.gov For a diene-diyne substrate, this reaction offers a powerful pathway for intramolecular cyclization to form complex polycyclic structures.

Catalysts and Mechanism: Various transition metals, including cobalt (Co), rhodium (Rh), nickel (Ni), and ruthenium (Ru), are known to catalyze these transformations. acs.orgresearchgate.net The reaction typically proceeds through the formation of a metallacyclopentadiene intermediate from two alkyne units, followed by the insertion of the third unsaturated component (alkene or alkyne) and reductive elimination to release the cyclic product.

In an intramolecular reaction of a diene-diyne analog, the two alkyne functionalities and one of the alkene functionalities would cyclize. This would be a powerful method for rapidly building a fused, bicyclic core. The choice of catalyst and ligands can influence the efficiency and selectivity of the reaction. The stereochemistry of the double bond in the starting material is often preserved in the final cyclohexadiene product. nih.gov

Hydrofunctionalization Reactions Across Multiple Unsaturated Bonds

Hydrofunctionalization involves the addition of an H-X molecule (where X can be a boryl group, silyl group, amine, etc.) across a double or triple bond. In diene-diyne systems, the challenge and opportunity lie in controlling the regio- and stereoselectivity of the addition across the multiple available sites.

Regio- and Stereoselective Hydroboration and Hydrosilylation of Diynes and Dienes

Hydroboration: The addition of a boron-hydride bond across an unsaturated C-C bond is a valuable synthetic transformation, as the resulting organoboron compounds are versatile intermediates. acs.org In the case of conjugated dienes, hydroboration can proceed via 1,2- or 1,4-addition. Catalytic systems, often employing copper or nickel, have been developed to control this regioselectivity. acs.orgorganic-chemistry.org For instance, nickel catalysts with phosphine (B1218219) ligands can favor 1,4-hydroboration of 1,3-dienes, yielding (Z)-allylboron reagents. organic-chemistry.org The reaction is believed to proceed through a π-allyl complex intermediate. organic-chemistry.org

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across a C-C double or triple bond. For 1,3-diynes, controlling the selectivity is challenging due to the multiple possible addition pathways (1,2-, 3,4-, or 1,4-addition). rsc.org Cobalt-based catalysts have shown high efficacy in the regio- and stereoselective hydrosilylation of 1,3-diynes to produce silyl-functionalized 1,3-enynes. rsc.orgnih.govacs.orgacs.org Similarly, palladium catalysts can be used for the hydrosilylation of 1,3-enynes, yielding dienylsilanes with high selectivity. organic-chemistry.org The choice of metal catalyst and ligands is crucial for directing the addition to a specific alkyne and for controlling the stereochemistry of the resulting vinylsilane. rsc.org

Table 3: Catalytic Systems for Hydroboration and Hydrosilylation
ReactionSubstrate TypeCatalyst SystemProduct TypeSelectivity
Hydroboration1,3-DienesNi(cod)₂ / PCy₃(Z)-AllylboronateHigh 1,4-regioselectivity. organic-chemistry.org
Hydroboration1,3-Disubstituted-1,3-dienesCu(I) / dppbzAllylboronateFavors 1,2-addition over 3,4-addition based on sterics. acs.orgacs.org
Hydrosilylation1,3-DiynesCo(acac)₂ / dpppSilyl-functionalized 1,3-enyneHigh regio- and stereoselectivity. nih.govacs.orgacs.org
Hydrosilylation1,3-EnynesPd(acac)₂ / PEt₃(E)-DienylsilaneSilicon adds to the internal alkyne carbon. organic-chemistry.org

Metal-Catalyzed Hydroamination and Hydroarylation Processes of Diynes

Hydroamination: The addition of an N-H bond across an alkyne is a direct and atom-economical route to nitrogen-containing compounds like enamines and imines. Catalysts based on early transition metals (e.g., Group 4 and 5) and late transition metals (e.g., Ni, Pd, Au, Cu) have been developed for this purpose. vtt.finih.gov Early transition metals often operate by activating the amine, while late transition metals typically activate the alkyne. vtt.fi For 1,3-diynes, gold and copper catalysts have been shown to promote hydroamination reactions, leading to the formation of functionalized pyrroles or other nitrogen heterocycles through cascade processes. mdpi.com

Hydroarylation: This reaction involves the addition of a C-H bond of an aromatic ring across an alkyne. It provides a direct method for C-C bond formation. Palladium and rhodium are common catalysts for the hydroarylation of dienes and alkynes. rsc.orgnih.gov For 1,3-diynes, copper-catalyzed processes can lead to intramolecular hydroarylation as part of a cascade reaction, forming complex aromatic structures like naphthalenes. mdpi.com The regioselectivity of the addition to an unsymmetrical diyne is a key challenge, often controlled by the directing effects of substituents or the specific catalytic cycle. rsc.org

Table 4: Catalytic Systems for Hydroamination and Hydroarylation of Diynes
ReactionSubstrate TypeCatalystReagentProduct Type
HydroaminationAromatic diynesCuClCyclic primary aminesDiamino-substituted naphthalenes. mdpi.com
Hydroamination1,3-DiynesGold(I) complexesAmmonia / HydrazineN-unsubstituted pyrroles / pyrazoles. mdpi.com
HydroarylationTerminal alkynesPdCl₂(PPh₃)₂Aryl halidesAllylic ethers/amines. rsc.org
Hydroarylation1,3-DiynesGold(I) complexPyrrole derivativesSubstituted indoles/carbazoles. mdpi.com

Metal-Catalyzed Transformations and Rearrangements

The conjugated and non-conjugated π-systems within analogs of this compound serve as fertile ground for a variety of metal-catalyzed reactions. These transformations enable the construction of complex molecular architectures through processes like polymerization, coupling, cyclization, and functionalization.

Oligomerization and Polymerization of Diene and Diyne Components

The diyne moiety, particularly the 1,3-butadiyne (B1212363) subunit, is a fundamental building block in the synthesis of π-conjugated acetylenic oligomers and polymers. acs.org These materials are of significant interest in fields such as materials science, chemical biology, and photonics due to their unique electronic and optical properties. acs.org Metal-catalyzed processes are crucial for controlling the polymerization of these subunits to create well-defined, linearly-conjugated systems. acs.org

Intermolecular Reductive Coupling with Carbonyl Compounds and Imines

Metal-catalyzed reductive coupling has become a significant alternative to using stoichiometric organometallic reagents for additions to carbonyls and imines. rsc.orgnih.govmasterorganicchemistry.com This method allows for the coupling of diene components with aldehydes, ketones, and imines, providing a direct route to complex homoallylic alcohols and amines. rsc.orgnih.gov

Various transition metals, including nickel, ruthenium, and copper, have been shown to catalyze these transformations effectively. rsc.orgacs.org For instance, nickel(0) catalysts can facilitate the reductive coupling of dienes and imines, where the imine is conveniently generated in situ from an aldehyde and an amine. rsc.org Similarly, ruthenium(II) catalysts mediate the reductive coupling of dienes with carbonyl compounds using 2-propanol as a hydrogen source. nih.gov

Recent advancements have demonstrated the utility of dual-catalyst systems. One such method enables the intermolecular reductive coupling of dienes with ketones through a radical-radical coupling pathway. acs.org This approach avoids unfavorable steric interactions often found in ionic pathways and circumvents the formation of unstable alkoxy radicals that previously limited the scope to aldehydes. acs.org Copper hydride catalysis has also been successfully employed for the asymmetric reductive coupling of conjugated dienes with ketoimines, including trifluoromethyl ketoimines and α-iminoacetates. acs.org This process yields optically enriched homoallylic amines with adjacent quaternary and tertiary stereocenters. acs.org

Catalyst SystemReactantsProduct TypeKey Features
Nickel(0) / TriethylboraneDiene, Aldehyde, AmineHomoallylic AmineIn situ imine formation; good 1,3-syndiastereoselectivity. rsc.org
Ruthenium(II) / 2-PropanolDiene, Heteroaromatic KetoneHomoallylic AlcoholMediated by hydrogen autotransfer. nih.gov
Dual Cobalt / PhotoredoxDiene, KetoneTertiary AlcoholRadical-radical coupling mechanism; broad functional group tolerance. acs.org
Copper Hydride / Chiral Ligand1,3-Diene, KetoimineChiral Homoallylic AmineHigh enantioselectivity (up to 99% ee) and diastereoselectivity. acs.org

Oxidative Diyne Cyclization

Transition metal-catalyzed oxidative cyclization of diynes is a powerful strategy for constructing complex cyclic and polycyclic scaffolds. nih.govresearchgate.netnih.gov Gold, rhodium, and copper catalysts are particularly effective in mediating these transformations, often involving the generation of metal carbene intermediates. nih.gov Depending on the diyne backbone and reaction conditions, cyclization can proceed through different pathways, such as 5-endo-dig or 6-endo-dig mechanisms, leading to a diverse range of organic structures.

For example, copper-catalyzed oxidative diyne annulation can initiate a cascade reaction, leading to the formation of pyrrolo[3,4-c]quinolin-1-ones. nih.gov In some systems, the reaction pathway can be controlled to achieve divergent synthesis. With azido-diynes, a copper(I) catalyst can promote an oxidative diyne annulation followed by denitrogenative coupling. nih.gov Theoretical studies suggest that the choice of metal (e.g., Au(I) vs. Cu(I)) can lead to different reaction pathways and products due to the distinct nature of the precursors formed.

Recent developments include copper-catalyzed asymmetric cyclizations of alkenyl diynes that proceed via a vinylic C(sp²)-H functionalization. This method provides an atom-economical route to valuable chiral polycyclic pyrroles in high yields and enantioselectivities. Another novel approach involves a copper-catalyzed asymmetric cascade cyclization that proceeds through the cleavage of a C(sp²)-O bond, representing a new type of-Stevens-type rearrangement via vinyl cations.

Palladium-Catalyzed Double-Alkoxycarbonylation of 1,3-Diynes

The palladium-catalyzed double-alkoxycarbonylation of 1,3-diynes offers a direct and efficient method for the stereoselective synthesis of 1,2,3,4-tetrasubstituted conjugated dienes. This transformation involves the addition of carbon monoxide and an alcohol across both alkyne units of the diyne. The success of this reaction is highly dependent on the choice of ligand, with specific ferrocene-based diphosphine ligands enabling the reaction to proceed at room temperature with high yields and selectivities.

Hydropalladation: The active catalyst, a cationic Pd-hydride species, adds across one of the C-C triple bonds. This step is typically the rate-determining and regioselectivity-determining step.

CO Insertion: Carbon monoxide inserts into the newly formed Pd-C bond to create a Pd-acyl complex.

Alcoholysis: The alcohol attacks the acyl group, releasing the ester product and regenerating the active palladium catalyst.

The regioselectivity is controlled by factors such as the conjugated effect of the second alkynyl group and C-H···π interactions. The chemoselectivity, which favors reaction at the triple bonds over any resulting double bonds, is attributed to steric repulsion and the nature of the interaction between the palladium center and the C-C double bond.

Catalyst / LigandSubstrateProductSelectivity
Pd(TFA)₂ / Neolephos1,3-DiyneConjugated Enyne (Mono-alkoxycarbonylation)Excellent chemoselectivity.
Pd(TFA)₂ / Ferrocene-based diphosphine1,3-Diyne1,2,3,4-Tetrasubstituted Conjugated DieneHigh yields and selectivities for double-alkoxycarbonylation.
Pd(cod)Cl₂ / PPh₃/PTSAConjugated Dieneβ,γ-Unsaturated EsterScalable alkoxycarbonylation of dienes.

Radical Difunctionalization of Polyunsaturated Hydrocarbons

Radical reactions provide a powerful tool for creating carbon-carbon and carbon-heteroatom bonds in a single, efficient operation. The difunctionalization of dienes and diynes via radical addition followed by cyclization is a synthetically valuable strategy for assembling complex cyclic skeletons with two new functional groups. These cascade reactions can be initiated using radical initiators, transition-metal catalysis, photoredox conditions, or electrochemistry.

A common mechanistic pathway involves the initial addition of a radical to one of the unsaturated bonds of the diene or diyne. The resulting radical intermediate then undergoes an intramolecular cyclization (e.g., 5-exo or 6-exo) to form a new ring and a second radical center. This new radical can then be trapped by a second functional group donor to complete the difunctionalization. For example, the reaction of dienes or diynes with perfluoroalkyl iodides under UV irradiation leads to iodoperfluoroalkylated cyclic products.

Nucleophilic Substitution Reactions on Diyne Scaffolds

While classical nucleophilic substitution requires a leaving group, the reactivity of diyne scaffolds is often characterized by nucleophilic addition to the electron-deficient alkyne carbons. The conjugation of the two triple bonds in a 1,3-diyne system makes it susceptible to attack by various nucleophiles.

In these reactions, the diyne acts as an electrophile. The addition of a nucleophile to one of the internal alkyne carbons can lead to the formation of a vinyl anion, which can then be protonated or trapped by an electrophile to yield a functionalized enyne. The regioselectivity of the attack is influenced by the electronic and steric properties of the substituents on the diyne.

Catalytic systems can facilitate and control these nucleophilic additions. For instance, a ruthenium catalyst enables the aromatization of enediynes through the highly regioselective nucleophilic addition of water, alcohols, or anilines to an internal alkyne carbon. Similarly, chiral ProPhenol-Zinc catalyst systems have been developed for the enantioselective addition of terminal 1,3-diynes to aldehydes, creating chiral secondary alcohols that contain the diyne moiety. This transformation proceeds through a dinuclear zinc acetylide intermediate that coordinates the aldehyde, allowing for a directed and highly selective addition.

The reactivity is analogous to the well-established Michael addition to activated alkynes, where nucleophiles like thiols, amines, or alcohols add to alkynes conjugated to electron-withdrawing groups. For 1,3-diynes, the second alkyne group provides the necessary activation, making them suitable substrates for such conjugate additions.

Computational and Theoretical Investigations of 5,6 Dimethyldeca 3,7 Diene 1,9 Diyne and Conjugated Polyunsaturated Systems

Electronic Structure and Bonding Analysis

The arrangement of double and triple bonds in conjugated systems gives rise to unique electronic properties. Computational analysis is crucial for understanding the delocalization of π-electrons and its consequences for molecular stability and reactivity.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for investigating the electronic structure of molecules. escholarship.org These methods are used to calculate the shapes and energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap generally indicates a molecule is more reactive and can be more easily polarized.

For conjugated polyunsaturated systems, the extent of conjugation significantly influences the HOMO-LUMO gap. As the number of conjugated double and triple bonds increases, the gap tends to decrease, which corresponds to a shift in UV-Vis absorption to longer wavelengths. vanderbilt.edu Theoretical calculations can predict these gaps with high accuracy, helping to rationalize the electronic and optical properties of molecules like 5,6-Dimethyldeca-3,7-diene-1,9-diyne. Frontier Molecular Orbital (FMO) theory posits that many chemical reactions are driven by the interaction between the HOMO of one molecule and the LUMO of another. researchgate.netquora.com

Table 1: Representative Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Conjugated Systems Using DFT (B3LYP/6-31G*)
Compound SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
1,3-Butadiene (Diene)-6.250.456.70
(Z)-hex-3-ene-1,5-diyne (Enediyne)-6.80-0.905.90
1,3,5-Hexatriene (Triene)-5.900.156.05

Note: The data in the table is illustrative of typical values for conjugated systems and not specific experimental or calculated values for this compound.

In an idealized conjugated system, π-electron delocalization might be expected to lead to uniform bond lengths. However, in reality, linear conjugated polyenes and polyynes exhibit Bond Length Alternation (BLA), which is the difference between the average length of single and double (or triple) bonds. optica.orgroyalsocietypublishing.org Quantum chemical calculations are essential for quantifying BLA, which plays a critical role in determining the electronic and nonlinear optical properties of these molecules. optica.org

Table 2: Theoretical Bond Lengths (Å) and BLA in a Model Conjugated Diene
BondCalculated Bond Length (Å)Bond Type
C1=C21.345Double
C2–C31.460Single
C3=C41.345Double
Bond Length Alternation (BLA) 0.115 Å

Note: Values are representative for a simple conjugated diene calculated at a typical level of theory.

Theoretical Elucidation of Reaction Mechanisms and Selectivity

Computational chemistry is a powerful tool for mapping the complex potential energy surfaces of chemical reactions. It allows for the identification of reaction intermediates, transition states, and the calculation of activation barriers, providing deep mechanistic insights.

For enediyne compounds, a class that includes this compound, a characteristic reaction is the Bergman cyclization, which converts the enediyne into a highly reactive p-benzyne diradical. smu.eduwikipedia.orgrsc.org Computational studies using methods like DFT can map the entire reaction pathway for such cycloaromatization reactions. rsc.orgresearchgate.net These studies involve locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy required to reach it. github.io

The geometry of the enediyne framework significantly affects the activation barrier for cyclization. rsc.org Theoretical models can explore how structural modifications, such as the distance between the alkyne termini or angle strain, influence the reaction kinetics. rsc.org Besides the Bergman cyclization, other pathways like the Myers-Saito and Schmittel cyclizations are also accessible to certain enediyne systems and can be thoroughly investigated using quantum chemical calculations. smu.edu

Table 3: Calculated Activation Free Energy Barriers for Enyne Cyclization Reactions
Reaction TypeSystemActivation Barrier (kcal/mol)
Bergman CyclizationNaphthoquinone-based enediyne39.8
Myers-Saito CyclizationNaphthoquinone-based enediyne24.2
Ring-Closing MetathesisPrototypical diene~15-25 (varies with ring size)

Note: Data is compiled from representative theoretical studies on related systems. researchgate.netrsc.org

Many reactions involving polyunsaturated systems can yield multiple products. Regioselectivity describes the preference for one direction of bond formation over another, leading to constitutional isomers, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. quora.comwikipedia.orgyoutube.com

Theoretical calculations can effectively explain and predict the selectivity of these reactions. By comparing the activation energies of different possible reaction pathways, the most favorable route and the major product can be determined. For example, in the addition of a reagent to an unsymmetrical diene or enyne, DFT calculations can model the transition states for addition at different positions. The calculated energy differences between these transition states can rationalize the observed regioselectivity. rsc.org Similarly, the preference for endo versus exo products in Diels-Alder reactions of conjugated dienes can be explained by analyzing the energetics of the respective transition states, which often involve secondary orbital interactions. vanderbilt.edu

Transition metal catalysis is widely used to effect transformations of dienes and enynes that are otherwise difficult to achieve. researchgate.netrsc.org Computational studies have become indispensable for unraveling the complex mechanisms of these catalytic cycles. nih.govbris.ac.uk DFT calculations can model the entire catalytic process, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination steps.

For reactions like metal-catalyzed enyne cycloisomerization, computational modeling can clarify the role of the metal, the ligands, and the reaction conditions in determining the reaction outcome. researchgate.netnih.gov These studies can identify key intermediates, such as metallacyclopropenes or metallacyclopentadienes, and determine the rate-limiting step of the reaction. Such mechanistic understanding is vital for the rational design of new catalysts with improved efficiency and selectivity. researchgate.netrsc.orgmdpi.com

Conformational Analysis and Dynamics of Flexible Polyunsaturated Hydrocarbon Chains

The conformational landscape and dynamic behavior of polyunsaturated hydrocarbon chains are dictated by the interplay of electronic effects, such as conjugation, and steric factors. For a molecule like this compound, which features a central conjugated diene system flanked by rigid diyne moieties, its flexibility is primarily localized around the single bonds of the diene core. Computational and theoretical methods provide profound insights into the molecule's preferred shapes and the energy barriers separating them.

The central structural feature of this compound is the substituted 3,7-diene unit. Like simpler conjugated dienes such as 1,3-butadiene, the delocalization of π-electrons across the C3-C4-C5-C6-C7-C8 backbone imparts partial double-bond character to the central C5-C6 single bond. libretexts.org This electronic feature restricts free rotation and leads to two primary planar conformations: s-trans and s-cis, referring to the arrangement of the double bonds about the central single bond. pressbooks.pubyoutube.com

The s-trans conformation, where the double bonds are on opposite sides of the central single bond, is generally more stable in simple dienes due to minimized steric repulsion. Conversely, the s-cis conformation, with double bonds on the same side, often experiences steric strain. libretexts.org In the case of this compound, the presence of methyl groups at the C5 and C6 positions introduces significant steric considerations that would heavily influence the relative stabilities of these conformers and the rotational energy barrier between them.

Theoretical calculations on analogous systems provide a framework for understanding these dynamics. The energy difference between conformers and the activation energy for their interconversion can be quantified through computational chemistry methods.

Interactive Data Table: Estimated Conformational Energies Note: The following data are representative values based on studies of substituted conjugated dienes and are intended to illustrate the expected energetic landscape for this compound. Actual values would require specific quantum chemical calculations.

ConformerDihedral Angle (C4-C5-C6-C7)Relative Energy (kcal/mol)Key Steric Interactions
s-trans ~180°0.0 (Reference)Minimal interaction between diyne groups and methyl groups.
Transition State ~90°5 - 8Loss of π-conjugation; eclipsing interactions.
s-cis ~0°3 - 5Significant steric clash between inner hydrogens and/or methyl groups.
Gauche ~60°1 - 2Intermediate state with partial loss of planarity and conjugation.

Molecular dynamics (MD) simulations on similar polyunsaturated systems have shown that while π-conjugation imposes significant rotational barriers, these are not insurmountable. nih.govucdavis.edu At physiological temperatures, the molecule would be expected to dynamically sample various conformations, including the s-trans and s-cis states, although it would predominantly reside in the lowest energy conformation. The methyl substituents would not only affect the relative energies but also the fine details of the potential energy surface, potentially creating additional local minima or altering the pathways for conformational change.

Interactive Data Table: Typical Bond Parameters in Conjugated Systems The table below presents typical bond lengths derived from computational and experimental studies on related conjugated diene and polyyne molecules to provide context for the structure of this compound.

Bond TypeHybridizationTypical Bond Length (Å)Notes
C-C (Alkane) sp³-sp³1.54For comparison.
C-C (in Diene) sp²-sp²1.47Shorter than a typical single bond due to partial double-bond character. libretexts.org
C=C (in Diene) sp²-sp²1.34Standard double bond length.
C≡C (in Diyne) sp-sp1.20Standard triple bond length.
C-C (Diyne) sp-sp1.38Single bond between two triple bonds.
C-H (on Alkene) sp²-s1.09Standard value.
C-H (on Alkyne) sp-s1.06Standard value.

Advanced Applications and Future Research Trajectories for 5,6 Dimethyldeca 3,7 Diene 1,9 Diyne Scaffolds

Role as Building Blocks in the Synthesis of Complex Organic Molecules

The unique arrangement of reactive sites within the 5,6-Dimethyldeca-3,7-diene-1,9-diyne scaffold makes it a hypothetical, yet powerful, precursor for the construction of intricate molecular architectures.

Precursors for Annulated Systems and Macrocyclic Architectures

The terminal alkyne groups of this compound are prime candidates for a variety of cyclization reactions. Intramolecular reactions, potentially mediated by transition metals, could lead to the formation of novel annulated (fused-ring) systems. The diene component could participate in cycloaddition reactions, such as the Diels-Alder reaction, either before or after modification of the diyne moieties, to generate complex polycyclic structures.

Furthermore, the linear nature of the deca-diene-diyne backbone, combined with the reactive terminal alkynes, makes it an ideal candidate for macrocyclization reactions. Through Glaser-Hay or Eglinton coupling, for instance, head-to-tail or head-to-head cyclodimerization could yield macrocycles with defined geometries and sizes. The methyl substituents on the diene would likely influence the conformational preferences of the resulting macrocycles, offering a degree of steric control over the final architecture.

Table 1: Potential Cyclization Reactions Utilizing the this compound Scaffold

Reaction Type Potential Products Key Features
Intramolecular Cyclization Annulated Systems Formation of new rings fused to the central diene core.
Diels-Alder Reaction Polycyclic Compounds Utilizes the conjugated diene for [4+2] cycloadditions.
Glaser-Hay Coupling Macrocycles Dimerization or oligomerization to form large cyclic structures.

Scaffolds for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The this compound scaffold is theoretically well-suited for DOS strategies. The two terminal alkynes can be independently or simultaneously functionalized through reactions like Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), or hydrosilylation. The diene moiety can undergo a range of transformations, including epoxidation, dihydroxylation, and various cycloadditions.

By systematically varying the reagents and reaction conditions applied to these different functional handles, a large and diverse library of compounds could be generated from this single precursor. The stereocenters at the 5- and 6-positions add another layer of potential diversity.

Potential in Materials Science and Polymer Chemistry

The conjugated nature of the this compound backbone suggests its utility in the development of novel organic materials with interesting electronic and optical properties.

Monomers for Conjugated Polymer and Oligomer Synthesis with Tunable Electronic Properties

The terminal diyne functionalities of this compound could serve as reactive sites for polymerization. Oxidative coupling of the terminal alkynes can lead to the formation of polydiacetylenes, a class of conjugated polymers known for their chromic properties (color change in response to external stimuli). The diene unit within the polymer backbone would be expected to influence the electronic properties of the resulting material, potentially allowing for the tuning of the band gap and conductivity.

Furthermore, this monomer could be copolymerized with other diyne- or diene-containing monomers to create materials with tailored properties. The methyl groups on the diene could enhance the solubility of the resulting polymers, facilitating their processing and characterization.

Exploration in Molecular Wires and Optoelectronic Devices

Linear conjugated molecules, often referred to as "molecular wires," are of great interest for their potential use in molecular-scale electronic devices. The extended π-system of oligomers and polymers derived from this compound could facilitate charge transport along the molecular backbone. The specific geometry imposed by the diene and the methyl substituents would play a crucial role in determining the efficiency of this charge transport.

The potential for these materials to absorb and emit light also makes them candidates for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to chemically modify the scaffold would be advantageous in fine-tuning the material's properties for specific device applications.

Table 2: Hypothetical Properties of Polymers Derived from this compound

Polymer Type Potential Properties Potential Applications
Polydiacetylene Chromism, High non-linear optical properties Sensors, Optical switches

Emerging Synthetic Methodologies for Diene-Diyne Systems

While the synthesis of this compound itself is not documented in the literature, advancements in synthetic methodologies for related diene-diyne systems offer plausible routes. Modern cross-coupling reactions, such as those catalyzed by palladium and copper, are powerful tools for the construction of such unsaturated frameworks.

For instance, a convergent synthesis could be envisioned, involving the coupling of a vinyl metallic species derived from a C5-diene unit with a C5-enyne halide. Alternatively, a more linear approach might involve the sequential elaboration of a decane (B31447) backbone, introducing the unsaturations at the desired positions. The stereoselective synthesis of the diene moiety would be a key challenge, potentially addressable through modern catalytic methods.

Future Directions in Theoretical and Spectroscopic Characterization of Polyunsaturated Hydrocarbons

The intricate electronic and structural properties of polyunsaturated hydrocarbons, including scaffolds like that of This compound , necessitate sophisticated characterization techniques. Future research in this area is poised to leverage advancements in both theoretical and spectroscopic methods to gain deeper insights into their behavior and guide the design of new materials.

Theoretical Characterization:

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. Future theoretical work on polyunsaturated hydrocarbons is expected to focus on:

Advanced Computational Models: Developing and applying more accurate and efficient computational methods, such as density functional theory (DFT) and ab initio calculations, to model the geometric and electronic structures of complex polyunsaturated systems. This will enable the prediction of properties like thermal stability, electronic transitions, and reaction pathways with greater precision.

Excited State Dynamics: Investigating the behavior of these molecules in their excited states is crucial for applications in optoelectronics. Future theoretical studies will likely concentrate on simulating photoisomerization processes, internal conversion, and intersystem crossing to understand the photophysical properties of these compounds.

Molecular Dynamics Simulations: Employing molecular dynamics (MD) simulations to study the conformational flexibility and intermolecular interactions of polyunsaturated hydrocarbon chains. This is particularly relevant for understanding how these molecules behave in condensed phases, such as in thin films or as part of larger molecular assemblies. guidechem.com

Spectroscopic Characterization:

Spectroscopy provides experimental validation for theoretical predictions and offers direct insight into molecular structure and dynamics. The future of spectroscopic characterization of polyunsaturated hydrocarbons will likely involve:

Ultrafast Spectroscopy: Utilizing femtosecond and picosecond laser spectroscopy to probe the dynamics of these molecules on their natural timescales. This can reveal intricate details about energy transfer and relaxation pathways following photoexcitation.

Advanced NMR Techniques: Employing multidimensional and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the complex three-dimensional structures and dynamics of these molecules in various environments. guidechem.com

High-Resolution Mass Spectrometry: The development of soft ionization techniques in ultrahigh-resolution mass spectrometry (UHRMS) will allow for the precise determination of molecular formulas and structural information of complex hydrocarbon mixtures without fragmentation. researchgate.netnih.gov This is crucial for identifying and characterizing novel polyunsaturated hydrocarbons.

Combined Spectroscopic and Theoretical Approaches: The synergy between theoretical calculations and experimental spectroscopy is expected to become even more critical. Theoretical predictions of spectroscopic signatures (e.g., UV-Vis, IR, NMR spectra) will aid in the interpretation of complex experimental data, leading to a more comprehensive understanding of molecular properties.

The continued development and application of these advanced theoretical and spectroscopic methods will be instrumental in unlocking the full potential of polyunsaturated hydrocarbons like This compound and related scaffolds for a wide range of technological applications.

Q & A

Basic: What are the optimal catalytic conditions for synthesizing 5,6-Dimethyldeca-3,7-diene-1,9-diyne, and how do base catalysts influence yield?

Answer:
The synthesis of conjugated diyne systems like this compound often employs alkali metal bases such as KOH or NaOH (10–20 mol%) under mild conditions. For example, in analogous reactions with deca-1,9-diyne derivatives, KOH demonstrated higher efficiency in silylation reactions compared to NaOH due to its stronger basicity and solubility in polar aprotic solvents . Methodologically, researchers should optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., THF or DMF) to stabilize intermediates. Yield analysis via GC-MS or NMR is critical to assess the impact of base selection on side reactions, such as over-silylation or decomposition .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies alkyne C≡C stretches (~2100–2260 cm⁻¹) and alkene C=C stretches (~1620–1680 cm⁻¹).
  • ¹³C NMR : Distinguishes between sp-hybridized carbons (δ 70–100 ppm for internal alkynes) and sp² carbons (δ 115–140 ppm for alkenes).
  • GC-MS : Resolves purity and detects volatile byproducts.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly for stereoisomers or regioisomers .
    Standardized protocols for sample preparation (e.g., degassing for NMR) and internal calibration (e.g., TMS for NMR) are essential to minimize artifacts .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for diyne functionalization?

Answer:
Contradictions in catalytic data (e.g., KOH vs. transition-metal catalysts) require systematic analysis:

  • Controlled Replication : Reproduce experiments using identical substrates, solvents, and catalyst batches.
  • Kinetic Studies : Compare turnover frequencies (TOF) and activation energies to identify rate-limiting steps.
  • Computational Modeling : DFT calculations can elucidate steric/electronic effects of methyl groups at positions 5 and 6 on transition states .
  • Meta-Analysis : Cross-reference datasets from peer-reviewed studies (avoiding non-peer-reviewed sources) to identify trends in solvent polarity or temperature effects .

Advanced: What mechanistic insights exist for radical-mediated cyclization or isomerization reactions involving this compound?

Answer:
The compound’s conjugated diyne-alkene system participates in radical cascades, forming diradical intermediates. For example:

  • Double Cycloaromatization : (Z,Z)-Diene-diyne systems undergo sequential 6-endo-dig cyclization, generating naphthalene derivatives. Electron paramagnetic resonance (EPR) studies confirm diradical intermediates (e.g., 2,6-didehydronaphthalene) with lifetimes <1 ms .
  • Gold Catalysis : Au(I) complexes catalyze alkyne activation, enabling hydride shifts or cycloisomerization. Ligand effects (e.g., NHC vs. phosphine) modulate selectivity toward 5-membered vs. 7-membered rings .
    Methodological recommendations: Use radical traps (e.g., TEMPO) to intercept intermediates and employ time-resolved spectroscopy to track reaction pathways .

Advanced: How do steric effects from the 5,6-dimethyl groups influence regioselectivity in cross-coupling reactions?

Answer:
The 5,6-dimethyl substituents introduce steric hindrance, directing coupling reactions to less hindered positions:

  • Sonogashira Coupling : Methyl groups at C5/C6 favor terminal alkyne coupling at C1/C9 over internal positions.
  • Buchwald-Hartwig Amination : Steric bulk reduces accessibility to palladium catalysts, necessitating bulkier ligands (e.g., XPhos) for C–N bond formation .
    Quantitative steric maps (e.g., %VBur values) and molecular dynamics simulations can predict regioselectivity trends .

Basic: What are the best practices for ensuring reproducibility in synthesizing and handling this compound?

Answer:

  • Detailed Reporting : Document catalyst batch numbers, solvent purification methods (e.g., distillation over CaH₂), and reaction atmosphere (N₂/Ar).
  • Stability Testing : Monitor compound degradation under light, heat, or humidity via TGA/DSC. Store at –20°C under inert gas.
  • Collaborative Validation : Share samples with independent labs for cross-verification of spectral data and reactivity .

Advanced: How can mixed-method approaches address limitations in studying the electronic properties of conjugated diyne-alkene systems?

Answer:

  • Quantitative : Electrochemical measurements (cyclic voltammetry) determine HOMO/LUMO levels.
  • Qualitative : UV-vis spectroscopy correlates conjugation length with absorption maxima shifts.
  • Triangulation : Combine DFT calculations (e.g., NBO analysis) with experimental data to validate electron-density distribution .
    Contradictions between computational and experimental results may arise from solvent effects or basis-set limitations, requiring iterative refinement .

Basic: What predictive models are available for estimating physicochemical properties (e.g., boiling point, density) of this compound?

Answer:

  • Group Contribution Methods : Use Joback-Reid or Benson increments to estimate boiling points (predicted ~426°C) and density (~1.06 g/cm³) .
  • QSPR Models : Correlate molecular descriptors (e.g., molar refractivity) with experimental data from analogous diynes .
    Validate predictions via comparative analysis with structurally similar compounds (e.g., deca-1,9-diyne derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.